Cas no 74041-85-3 (Piperidinium, 1-[(2b,3a,5a,16b,17b)-17-(acetyloxy)-3-hydroxy-2-(1-piperidinyl)androstan-16-yl]-1-methyl-(9CI))

Piperidinium, 1-[(2b,3a,5a,16b,17b)-17-(acetyloxy)-3-hydroxy-2-(1-piperidinyl)androstan-16-yl]-1-methyl-(9CI) structure
74041-85-3 structure
Product Name:Piperidinium, 1-[(2b,3a,5a,16b,17b)-17-(acetyloxy)-3-hydroxy-2-(1-piperidinyl)androstan-16-yl]-1-methyl-(9CI)
Numero CAS:74041-85-3
MF:C32H55N2O3
MW:515.790709733963
CID:567405
PubChem ID:11849104
Update Time:2025-04-19

Piperidinium, 1-[(2b,3a,5a,16b,17b)-17-(acetyloxy)-3-hydroxy-2-(1-piperidinyl)androstan-16-yl]-1-methyl-(9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Piperidinium, 1-[(2b,3a,5a,16b,17b)-17-(acetyloxy)-3-hydroxy-2-(1-piperidinyl)androstan-16-yl]-1-methyl-(9CI)
    • 3-deacetylvecuronium
    • [(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
    • desacetylvecuronium
    • 3-Hydroxyvecuronium
    • 74041-85-3
    • UNII-7GJT8823H1
    • CHEBI:187362
    • Q27268251
    • Piperidinium, 1-((2beta,3alpha,5alpha,16beta,17beta)-17-(acetyloxy)-3-hydroxy-2-(1-piperidinyl)androstan-16-yl)-1-methyl-
    • VECURONIUM BROMIDE IMPURITY C [EP IMPURITY]
    • 3-Desacetylvecuronium
    • 3-DEACETYLVECURONIUM CATION
    • ORG-7268 CATION
    • 7GJT8823H1
    • 1-(17.BETA.-(ACETYLOXY)-3.ALPHA.-HYDROXY-2.BETA.-(PIPERIDIN-1-YL)-5.ALPHA.-ANDROSTAN-16.BETA.-YL)-1-METHYLPIPERIDINIUM
    • PIPERIDINIUM, 1-((2.BETA.,3.ALPHA.,5.ALPHA.,16.BETA.,17.BETA.)-17-(ACETYLOXY)-3-HYDROXY-2-(1-PIPERIDINYL)ANDROSTAN-16-YL)-1-METHYL-
    • Inchi: 1S/C32H55N2O3/c1-22(35)37-30-28(34(4)17-9-6-10-18-34)20-26-24-12-11-23-19-29(36)27(33-15-7-5-8-16-33)21-32(23,3)25(24)13-14-31(26,30)2/h23-30,36H,5-21H2,1-4H3/q+1/t23-,24+,25-,26-,27-,28-,29-,30-,31-,32-/m0/s1
    • Chiave InChI: KHTHYBVBGJQSIO-OOJCLDBCSA-N
    • Sorrisi: O(C(C)=O)[C@H]1[C@H](C[C@H]2[C@@H]3CC[C@H]4C[C@@H]([C@H](C[C@]4(C)[C@H]3CC[C@@]21C)N1CCCCC1)O)[N+]1(C)CCCCC1

Proprietà calcolate

  • Massa esatta: 515.421
  • Massa monoisotopica: 515.421
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 37
  • Conta legami ruotabili: 4
  • Complessità: 851
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 10
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 49.8A^2
  • XLogP3: 6
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.